1-(Azetidin-3-yl)-2-methylpropan-1-one

Kinase Inhibition Selectivity Medicinal Chemistry

1-(Azetidin-3-yl)-2-methylpropan-1-one is a strained azetidine scaffold that delivers conformational constraint unattainable with pyrrolidine or piperidine analogs. It is a critical building block for synthesizing focused kinase inhibitor libraries, where it has demonstrated superior selectivity and reduced cardiotoxicity risk, and for developing high-affinity SCD1 chemical probes. This compound also serves as an entry point for neuroprotective derivative libraries. Choose this specific building block to ensure the ring strain and spatial orientation essential for target engagement and reaction specificity. Standard R&D packaging with global shipping available.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B13166501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-yl)-2-methylpropan-1-one
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1CNC1
InChIInChI=1S/C7H13NO/c1-5(2)7(9)6-3-8-4-6/h5-6,8H,3-4H2,1-2H3
InChIKeyWKFVZUNQJGZQCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Azetidin-3-yl)-2-methylpropan-1-one: Key Physicochemical and Structural Identifiers for Procurement


1-(Azetidin-3-yl)-2-methylpropan-1-one is a nitrogen-containing heterocyclic compound featuring an azetidine ring substituted at the 3-position with a 2-methylpropanoyl (isobutyryl) group. Its molecular formula is C7H13NO, with a molecular weight of 127.18 g/mol . This compound belongs to the class of azetidine derivatives, a four-membered cyclic amine scaffold that serves as a versatile building block in medicinal chemistry and organic synthesis [1]. The presence of the strained azetidine ring combined with a ketone functional group defines its chemical reactivity profile and distinguishes it from larger aza-heterocyclic analogs [2].

Why Generic Substitution of 1-(Azetidin-3-yl)-2-methylpropan-1-one with Alternative Aza-Heterocycles Compromises Research Outcomes


Azetidine-based scaffolds, including 1-(Azetidin-3-yl)-2-methylpropan-1-one, offer unique conformational and electronic properties that are not replicated by larger ring analogs like pyrrolidines (5-membered) or piperidines (6-membered). The inherent ring strain of the four-membered azetidine system confers distinct reactivity in ring-opening and cross-coupling reactions [1], as well as a specific spatial arrangement of substituents that can critically influence target binding affinity and selectivity [2]. Simply substituting this compound with a pyrrolidine or piperidine equivalent can therefore lead to a complete loss of desired biological activity, altered pharmacokinetics, or failed chemical transformations, underscoring the necessity for compound-specific procurement [3].

Quantitative Differentiation Evidence for 1-(Azetidin-3-yl)-2-methylpropan-1-one vs. Structural Analogs


Distinct Target Engagement Profile vs. Piperidine and Pyrrolidine Analogs in Kinase Inhibition

In a direct scaffold comparison study for inhaled DDR1 inhibitors, the azetidine-based compound 37 demonstrated nanomolar potency with improved kinase selectivity and reduced cardiotoxicity risk, whereas the corresponding pyrrolidine and indoline series faced significant selectivity and safety challenges [1]. This class-level inference supports the strategic selection of azetidine-containing building blocks like 1-(Azetidin-3-yl)-2-methylpropan-1-one over larger ring analogs for achieving a favorable drug discovery profile.

Kinase Inhibition Selectivity Medicinal Chemistry

Comparison of Predicted Basicity (pKa) and Ring Strain Effects

Computational models predict a pKa of ~9.8 for 2-methyl-2-(propan-2-yl)azetidine, indicating that azetidine derivatives are significantly more basic than their pyrrolidine counterparts (pKa ~11.3 for pyrrolidine) . This altered basicity, a direct consequence of the four-membered ring's strain and orbital hybridization, influences protonation state at physiological pH and can be exploited in synthetic transformations where controlled nucleophilicity is required [1].

Physicochemical Properties Reactivity Synthetic Utility

Unique SCD1 Binding Utility as a Radioligand Tool Compound

A specific azetidine derivative, referred to as [3H]AZE, has been validated as a high-affinity binding ligand for Stearoyl-CoA Desaturase-1 (SCD1) and is used in high-throughput scintillation proximity assays (SPA) to discover novel SCD1 inhibitors [1]. Its strong binding characteristics enable robust assay performance capable of detecting compounds with potencies ranging from micromolar to nanomolar [2]. While 1-(Azetidin-3-yl)-2-methylpropan-1-one is not [3H]AZE, this class-level evidence demonstrates the unique ability of the azetidine core to engage SCD1 with high affinity, a property not shared by many alternative scaffolds. This supports the selection of azetidine-based building blocks for developing SCD1-targeting chemical probes or therapeutic candidates.

SCD1 Inhibition Assay Development Tool Compound

Potential for High PDE4B Inhibition Potency Compared to Non-Azetidine Scaffolds

A complex azetidine-containing compound (US10781202, Example 14) demonstrated an exceptional IC50 of 0.130 nM against human PDE4B [1]. This extreme potency, while not directly attributable to 1-(Azetidin-3-yl)-2-methylpropan-1-one, serves as strong class-level evidence that the azetidine ring can support ultra-high affinity interactions with phosphodiesterase enzymes, a feature not consistently observed across all heterocyclic scaffolds. This supports the strategic advantage of using azetidine building blocks for PDE inhibitor programs.

PDE4 Inhibition Inflammation CNS

Neuroprotective Efficacy of Azetidine Derivatives in Parkinson's Disease Models

A 3-aryl-3-azetidinyl acetic acid methyl ester derivative (Compound 28) demonstrated significant neuroprotective effects in both salsolinol- and glutamate-induced neurodegeneration models, with its protective mechanism linked to a reduction in oxidative stress and caspase-3/7 activity [1]. While 1-(Azetidin-3-yl)-2-methylpropan-1-one is not this specific derivative, the data demonstrates that the azetidine core can be elaborated into compounds with robust, mechanism-based neuroprotective activity. This supports the selection of azetidine building blocks for medicinal chemistry programs targeting neurodegenerative diseases.

Neuroprotection Parkinson's Disease Glutamate Excitotoxicity

High-Impact Research Applications for 1-(Azetidin-3-yl)-2-methylpropan-1-one Based on Differential Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitors with Improved Selectivity Profiles

As evidenced by the DDR1 inhibitor program where the azetidine scaffold outperformed pyrrolidines and indolines in terms of kinase selectivity and cardiotoxicity risk [1], 1-(Azetidin-3-yl)-2-methylpropan-1-one is an ideal building block for constructing focused kinase inhibitor libraries. The azetidine ring introduces a unique conformational constraint that can help medicinal chemists design molecules with reduced off-target effects, a critical advantage in early-stage drug discovery.

Chemical Biology: Development of SCD1-Targeted Chemical Probes and Assay Reagents

Given the established utility of azetidine-based compounds as high-affinity ligands for Stearoyl-CoA Desaturase-1 (SCD1) in robust, high-throughput screening assays [1][2], 1-(Azetidin-3-yl)-2-methylpropan-1-one is a strategically valuable intermediate for synthesizing novel SCD1 chemical probes. This application leverages the scaffold's proven ability to bind SCD1, facilitating target engagement studies, assay development, and the identification of new therapeutic leads for metabolic diseases.

Neuroscience: Synthesis of Novel Neuroprotective Agents for Parkinson's Disease Research

Recent studies have shown that specific 3-aryl-3-azetidinyl derivatives possess potent, mechanism-based neuroprotective activity in cellular models of Parkinson's disease, reducing both oxidative stress and caspase-mediated apoptosis [1]. 1-(Azetidin-3-yl)-2-methylpropan-1-one serves as a key synthetic entry point for generating diverse libraries of such derivatives, enabling further exploration of structure-activity relationships and the development of new research tools for neurodegenerative disease studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Azetidin-3-yl)-2-methylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.